2,4-Dimethylpentane (CAS 108-08-7) is a highly branched aliphatic hydrocarbon (C7H16) utilized as a specialized non-polar solvent, a precision gas chromatography reference standard, and a critical component in chemical kinetic modeling. Characterized by a normal boiling point of 80.4 °C and a liquid density of 0.673 g/mL at 25 °C, this specific heptane isomer offers distinct thermodynamic and transport properties compared to linear alkanes [1]. In industrial and laboratory procurement, it is prioritized for applications requiring rapid, low-temperature solvent evaporation and controlled autoignition profiles in advanced combustion research.
Substituting 2,4-dimethylpentane with the more common n-heptane or crude 'mixed heptanes' introduces severe process and performance deviations. Thermally, n-heptane boils at 98.4 °C, requiring significantly higher energy and temperature for solvent removal, which can degrade heat-sensitive solutes during concentration steps . In combustion and fuel surrogate modeling, n-heptane has a Research Octane Number (RON) of 0 and exhibits rapid autoignition, whereas 2,4-dimethylpentane possesses a RON of approximately 83 and a highly delayed autoignition profile due to its branched structure [1]. Furthermore, crude heptane mixtures lack the precise Hildebrand solubility parameters and consistent retention times required for analytical standards, necessitating the procurement of the pure 2,4-dimethyl isomer [2].
For temperature-sensitive extractions, 2,4-dimethylpentane offers a significant processing advantage over linear analogs. The steric hindrance of its branched structure prevents tight molecular packing, resulting in a boiling point of 80.4 °C, compared to 98.4 °C for n-heptane [1]. This 18 °C differential allows for substantially faster solvent stripping under reduced pressure, minimizing thermal degradation of sensitive active pharmaceutical ingredients (APIs) or delicate organic intermediates during concentration steps .
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 80.4 °C |
| Comparator Or Baseline | n-Heptane (98.4 °C) |
| Quantified Difference | 18.0 °C lower boiling point |
| Conditions | Atmospheric pressure (1 atm / 100 kPa) |
Enables lower-temperature solvent removal, reducing energy costs and protecting thermally labile compounds during downstream processing.
In the development of aviation and motor fuel surrogates, 2,4-dimethylpentane is selected for its exceptional resistance to autoignition. Shock tube measurements demonstrate that highly branched alkanes like 2,4-dimethylpentane exhibit significantly longer ignition delay times compared to both linear n-heptane and symmetrically branched isomers like 2,5-dimethylhexane [1]. This low reactivity is attributed to the formation of propene and isobutene during decomposition, which scavenge radicals and delay ignition [1]. Consequently, its Research Octane Number (RON) is approximately 83, contrasting sharply with n-heptane's RON of 0[2].
| Evidence Dimension | Ignition Delay Time and Octane Rating |
| Target Compound Data | RON ~83; extended ignition delay |
| Comparator Or Baseline | n-Heptane (RON 0; short ignition delay) |
| Quantified Difference | 83-point RON increase and structurally delayed autoignition kinetics |
| Conditions | Reflected shock waves (1313-1554 K, 1.5 - 3 atm) |
Essential for researchers and engineers formulating high-octane fuel surrogates and validating chemical kinetic models for advanced combustion engines.
The structural branching of 2,4-dimethylpentane directly impacts its liquid-phase packing efficiency, yielding a density of 0.673 g/mL at 25 °C, which is measurably lower than that of n-heptane (0.684 g/mL) . This increased free volume and altered Hildebrand solubility parameter shift the limiting activity coefficients of solutes dissolved in it [1]. For precision formulations, this means 2,4-dimethylpentane provides a distinct non-polar solvation environment that cannot be replicated by linear alkanes or generic petroleum ether blends.
| Evidence Dimension | Liquid Density |
| Target Compound Data | 0.673 g/mL at 25 °C |
| Comparator Or Baseline | n-Heptane (~0.684 g/mL at 25 °C) |
| Quantified Difference | ~0.011 g/mL lower density |
| Conditions | Standard liquid state at 25 °C |
Drives the selection of this specific isomer for analytical chromatography and specialized coatings where exact solute-solvent interaction parameters are required.
Leveraging its 80.4 °C boiling point, 2,4-dimethylpentane is a highly effective non-polar solvent for extracting and concentrating thermally labile pharmaceutical intermediates, allowing for efficient solvent stripping without degrading the product .
Due to its extended ignition delay time and RON of ~83, this isomer is a critical component in formulating surrogate fuels to model knock resistance and autoignition behavior in advanced internal combustion and aviation engines [1].
Its specific density and limiting activity coefficients make it an indispensable retention index standard for validating quantitative structure-property relationship (QSPR) models and calibrating analytical instruments .
Flammable;Irritant;Health Hazard;Environmental Hazard